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Compound of Interest

Compound Name: hexahydroindolizin-8(5H)-one

Cat. No.: B1367590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of
Hexahydroindolizin-8(5H)-one
Hexahydroindolizin-8(5H)-one, a saturated bicyclic amine, represents a core structural motif

in a variety of natural products and pharmacologically active compounds. Its rigid,

conformationally constrained framework makes it an attractive scaffold in medicinal chemistry

for the design of novel therapeutics. A thorough understanding of its fundamental physical

properties is paramount for its effective utilization in synthesis, purification, formulation, and

biological screening. This guide provides a consolidated overview of the key physicochemical

characteristics of hexahydroindolizin-8(5H)-one, offering a critical data resource for

researchers in the field.

Molecular Identity and Structural Elucidation
A foundational aspect of working with any chemical entity is the unambiguous confirmation of

its identity. Hexahydroindolizin-8(5H)-one is systematically identified by the following key

descriptors:

Molecular Formula: C₈H₁₃NO[1][2][3][4]

Molecular Weight: 139.19 g/mol [1]
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CAS Number: 2407-98-9[1][2][3][4][5]

IUPAC Name: 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[1]

The structural integrity of this molecule, a fusion of a six-membered and a five-membered ring

sharing a nitrogen atom, dictates its chemical behavior and physical attributes.

Synonyms: This compound is also known by several other names in the literature and

commercial catalogs, including:

8(5H)-Indolizinone, hexahydro-[3]

Octahydroindolizin-8-one[1]

Hexahydro-indolizin-8-one[3]

(+)-Hexahydro-8(5H)-indolizinone[1]

Molecular Structure Diagram:

Caption: 2D representation of the molecular structure of hexahydroindolizin-8(5H)-one.

Physicochemical Properties: A Tabulated Summary
Quantitative data is the cornerstone of reproducible science. The following table summarizes

the key physical properties of hexahydroindolizin-8(5H)-one. It is important to distinguish

between experimentally determined and computationally predicted values.
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Property Value Source/Method

Molecular Weight 139.19 g/mol PubChem (Computed)[1]

Boiling Point 79-80 °C at 5.5 Torr
ChemicalBook (Experimental)

[5]

Density 1.08 ± 0.1 g/cm³ ChemicalBook (Predicted)[5]

pKa 7.21 ± 0.20 ChemicalBook (Predicted)[5]

Storage Temperature 2-8°C Pharmaffiliates[3]

Purity Typically ≥95% AChemBlock[4]

Expert Insight: The provided boiling point is at reduced pressure, a common practice for

compounds that may decompose at their atmospheric boiling point. The predicted density

suggests it is slightly denser than water. The pKa indicates that this compound is a weak base,

which is a critical consideration for its behavior in biological systems and for developing

purification strategies such as acid-base extraction.

Spectroscopic Characterization: The Fingerprint of
a Molecule
Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its structure and

purity. While a comprehensive set of experimentally verified spectra for hexahydroindolizin-
8(5H)-one is not readily available in public databases, the following sections outline the

expected spectral features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For

hexahydroindolizin-8(5H)-one, the most prominent feature in its IR spectrum would be the

carbonyl (C=O) stretch of the ketone.

Expected IR Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ketone) ~1700-1725 Strong

C-N (Amine) ~1020-1250 Medium-Weak

C-H (Aliphatic) ~2850-3000 Strong

Causality Behind the Data: The strong absorption around 1700-1725 cm⁻¹ is characteristic of a

saturated cyclic ketone. The exact position of this peak can be influenced by ring strain. The C-

N stretching vibration is typically less intense and appears in the fingerprint region. The strong

C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the saturated aliphatic

rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of hexahydroindolizin-8(5H)-
one would be complex due to the number of non-equivalent protons in the bicyclic system. The

signals would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. Protons

adjacent to the nitrogen atom and the carbonyl group would be expected to resonate at the

downfield end of this range.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would provide a clearer picture

of the carbon skeleton.

Expected ¹³C NMR Chemical Shifts:

Carbon Atom Chemical Shift (ppm)

C=O (Ketone) ~200-220

Carbons adjacent to N ~40-60

Other aliphatic carbons ~20-40
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Self-Validating Protocol for NMR Analysis:

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent

(e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and

should be based on the compound's solubility.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard acquisition parameters should be used, with a sufficient

number of scans to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction).

Spectral Interpretation: Calibrate the chemical shifts using the residual solvent peak.

Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the

chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign

the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as

COSY and HSQC can be employed for unambiguous assignment.

Solubility Profile: A Key Parameter for Application
The solubility of hexahydroindolizin-8(5H)-one in various solvents is a critical factor for its

handling, purification, and use in reactions and biological assays. While specific quantitative

solubility data is not widely published, a qualitative assessment can be made based on its

structure.

Expected Solubility:

Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to have some solubility due

to the presence of the nitrogen and oxygen atoms, which can participate in hydrogen

bonding. Its basic nature suggests that solubility in acidic aqueous solutions would be

enhanced due to salt formation.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Likely to be soluble.

Nonpolar Solvents (e.g., hexane, toluene): Expected to have limited solubility.
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Experimental Workflow for Solubility Determination:

Solubility Determination Workflow

Prepare saturated solutions of hexahydroindolizin-8(5H)-one in various solvents Equilibrate solutions at a constant temperature with stirring Centrifuge or filter to remove undissolved solid Analyze the concentration of the supernatant using a suitable analytical technique (e.g., HPLC, GC, UV-Vis) Quantify solubility (e.g., in mg/mL or mol/L)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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